![molecular formula C15H16N4OS2 B5527381 4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)
4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound is a part of a broader family of heterocyclic compounds known for their significant pharmacological potential. The research on such compounds focuses on synthesizing new derivatives and analyzing their chemical and physical properties to explore potential biological activities. The compound's complex structure suggests potential multifunctionality, implying various synthesis methods and analytical approaches for its study.
Synthesis Analysis
Several studies have focused on synthesizing derivatives of the core structure similar to the compound . Shawali et al. (2006) describe the synthesis of functionalized derivatives via reaction of hydrazonoyl halides with thioxo derivatives, indicating a method that could be adapted for the synthesis of our target compound (Shawali et al., 2006). Davoodnia et al. (2008) report on the preparation of pyrido derivatives through heterocyclization, offering insights into possible synthetic pathways (Davoodnia et al., 2008).
Molecular Structure Analysis
The structural characterization of these compounds often involves X-ray crystallography, NMR, and IR spectroscopy to elucidate their molecular geometry and confirm their synthesis. Lahmidi et al. (2019) performed an in-depth analysis, including Hirshfeld surface analysis and DFT calculations, to characterize a novel pyrimidine derivative, showcasing the type of detailed structural analysis applicable to our compound of interest (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical behavior of such compounds, including reactivity and stability, can be explored through various chemical reactions. The studies by Gomha et al. (2018) on [1,2,4]triazolo[4,3-a]pyrimidines offer insights into the reactivity and potential chemical transformations of the target compound, providing a foundation for understanding its chemical properties (Gomha et al., 2018).
Physical Properties Analysis
Investigating the physical properties, such as solubility, melting point, and stability under various conditions, is crucial for understanding the compound's behavior in different environments. While specific studies on the physical properties of our target compound are not directly available, methodologies for such analyses are well-established in the literature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the compound's behavior in chemical reactions and potential biological activities. The research on analogous compounds, such as those by Nagamatsu et al. (2007), provides a framework for analyzing these properties in the context of heterocyclic chemistry (Nagamatsu et al., 2007).
properties
IUPAC Name |
7-methyl-3-(2-methylprop-2-enylsulfanyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-8(2)7-21-15-17-16-14-18(3)12(20)11-9-5-4-6-10(9)22-13(11)19(14)15/h1,4-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYFUZVXIZQIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C2N1C3=C(C4=C(S3)CCC4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6153726 |
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